![molecular formula C14H15N3O B14232795 Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone CAS No. 533931-18-9](/img/structure/B14232795.png)
Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone is a chemical compound that features a phenyl group attached to a cyclopentyl ring, which is further substituted with a 1H-1,2,4-triazol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone typically involves the reaction of a cyclopentanone derivative with a phenyl-substituted triazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl(1H-1,2,3-triazol-4-yl)methanone
- (1-Benzyl-1H-1,2,3-triazol-4-yl)(phenyl)methanone
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
533931-18-9 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
phenyl-[1-(1,2,4-triazol-1-yl)cyclopentyl]methanone |
InChI |
InChI=1S/C14H15N3O/c18-13(12-6-2-1-3-7-12)14(8-4-5-9-14)17-11-15-10-16-17/h1-3,6-7,10-11H,4-5,8-9H2 |
Clave InChI |
RORCUMPTESEVTH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=O)C2=CC=CC=C2)N3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


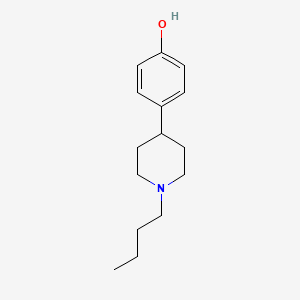
![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
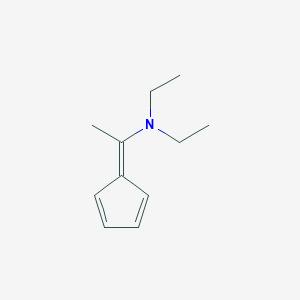
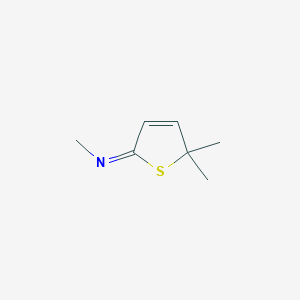
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
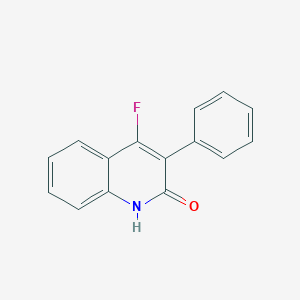
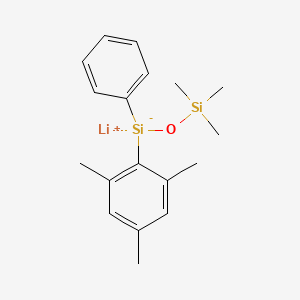
![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
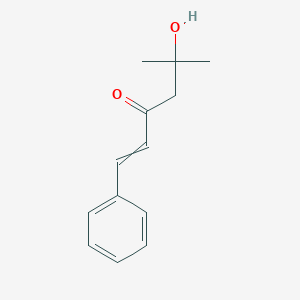
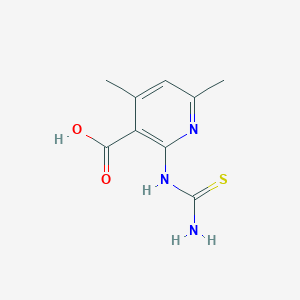
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![5-[4-(Octyloxy)phenyl]-1H-pyrazole](/img/structure/B14232805.png)
